N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Furan derivatives are a class of organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan derivatives can involve various methods. For instance, furan-2-ylmethanethiol, a related compound, can be prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid via an intermediate isothiouronium salt which is hydrolyzed to the thiol by heating with sodium hydroxide .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the molecular structure, vibrational frequencies, and corresponding vibrational assignments of the compound .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, they can participate in cycloaddition and cycloisomerization reactions . The specific reactions that “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” undergoes would depend on its specific structure and the conditions under which it is reacted.Scientific Research Applications
Chemical Synthesis and Reactions :
- The study by Remizov et al. (2019) explored reactions of related furan-2-carboxylic acid ethyl ester derivatives, leading to various compounds including thioamides and furan derivatives, demonstrating the versatility of these compounds in chemical synthesis (Remizov, Pevzner, & Petrov, 2019).
- Kuticheva et al. (2015) reported on the synthesis of alkyl furan-2-furoate and acrylate derivatives, highlighting the thermal stability of the furylthiadiazole fragment, a key aspect in the study of similar compounds (Kuticheva, Pevzner, & Petrov, 2015).
Biological Activities :
- The research by Abdelhamid et al. (2019) focused on the synthesis of novel functionalized thiadiazoles, thiazoles, and pyrazoline-containing moieties, evaluating their antibacterial and antifungal activities. This indicates the potential of similar compounds in antimicrobial applications (Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019).
- A study by Başoğlu et al. (2013) on azole derivatives, starting from furan-2-carbohydrazide, revealed the antimicrobial activities of these compounds against various microorganisms, suggesting potential pharmaceutical applications (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Molecular and Electronic Characterization :
- Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and characterized its molecular and electronic structures, highlighting its good antimicrobial activity against various microorganisms (Cakmak, Koşar Kırca, Veyisoğlu, Yakan, Ersanli, & Kütük, 2022).
- The study by Sun et al. (2021) involved the synthesis and molecular characterization of a triazoloquinazolinone derivative, demonstrating the utility of such compounds in detailed molecular studies (Sun, Deng, Hu, Liao, Liao, Chai, & Zhao, 2021).
Future Directions
Furan derivatives are a topic of ongoing research due to their wide range of potential applications. Future research could focus on developing new synthesis methods, exploring new reactions, investigating their mechanisms of action, and assessing their safety and hazards . The specific future directions for research on “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” would depend on the results of initial studies on this compound.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-10-13(22-17-16-10)14(19)15-9-11(12-3-2-6-20-12)18-4-7-21-8-5-18/h2-3,6,11H,4-5,7-9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMKDBWHDFKDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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